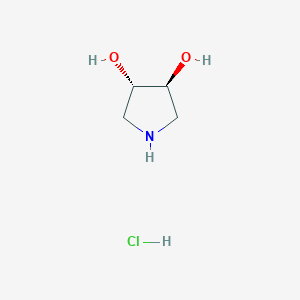

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWFRGDDJHKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621271 | |

| Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276862-76-1 | |

| Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride

This guide serves as a definitive technical resource for (3S,4S)-Pyrrolidine-3,4-diol hydrochloride, a high-value C2-symmetric chiral scaffold used in advanced drug discovery and asymmetric catalysis.[1]

Version: 2.0 | Classification: Chiral Building Block / Pharmacophore Audience: Medicinal Chemists, Process Engineers, and Structural Biologists[1]

Executive Summary

This compound (CAS: 276862-76-1) is the hydrochloride salt of the trans-configured 3,4-dihydroxypyrrolidine.[1][2] Distinguished by its C2 symmetry , this scaffold eliminates the formation of diastereomeric mixtures during functionalization, a critical advantage in the synthesis of high-affinity kinase inhibitors and glycosidase mimics.[1] Unlike its cis-isomer (a meso compound), the (3S,4S) enantiomer provides a rigid, defined vector for hydrogen bond donors, making it an essential tool for probing the stereochemical requirements of enzyme active sites.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | trans-3,4-Dihydroxypyrrolidine HCl |

| CAS Number | 276862-76-1 (HCl salt); 90481-32-6 (Free base) |

| Molecular Formula | C₄H₉NO₂[1][2][3][4][5] · HCl |

| Molecular Weight | 139.58 g/mol |

| Stereochemistry | (3S, 4S) - trans |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in H₂O, DMSO, MeOH; Insoluble in Et₂O, Hexane |

| Melting Point | 195–198 °C (Decomposes) |

| Acidity (pKa) | ~10.5 (Secondary amine, est.) |

Stereochemical Validation

The (3S,4S) configuration dictates a trans relationship between the vicinal hydroxyl groups.[1][3] This is chemically distinct from the (3R,4S) cis-isomer, which is achiral (meso).[1]

-

Diagnostic NMR Signal: The C2 symmetry simplifies the ¹H and ¹³C NMR spectra, showing equivalent signals for C3/C4 and C2/C5 positions.[1]

Synthetic Routes & Manufacturing

Expert Insight: While direct functionalization of pyrrolidine is possible, the industry standard for high optical purity (>99% ee) relies on the "Chiral Pool" strategy starting from Tartaric Acid.[1] To access the (3S,4S) enantiomer, one must typically commence with D-(-)-Tartaric Acid (unnatural enantiomer) or utilize a double-inversion strategy from the cheaper L-tartaric acid.[1]

Primary Manufacturing Pathway (The Tartrimide Route)

This protocol ensures the preservation of chiral centers while constructing the pyrrolidine ring.[1]

-

Condensation: D-Tartaric acid reacts with benzylamine to form the cyclic imide (tartrimide).[1]

-

Reduction: The carbonyls are reduced (using LiAlH₄ or BH₃[1]·THF) to yield the N-benzyl pyrrolidine.[1]

-

Deprotection: Hydrogenolysis (Pd/C, H₂) removes the benzyl group.[1]

-

Salt Formation: Treatment with HCl/Dioxane precipitates the stable hydrochloride salt.[1]

Figure 1: Stereospecific synthesis of (3S,4S)-Pyrrolidine-3,4-diol HCl from the chiral pool.

Reactivity & Functionalization Strategies

For drug development, this molecule is rarely the final drug but a scaffold .[1] Its reactivity profile is defined by three nucleophilic centers: one secondary amine and two secondary alcohols.[1]

Orthogonal Protection Strategy

To selectively functionalize the scaffold, a sequential protection strategy is required.[1]

-

Amine Protection: The secondary amine is the most nucleophilic.[1] React with Boc₂O or Cbz-Cl under basic conditions (NaHCO₃) to secure the N-position.[1]

-

Hydroxyl Activation: The trans-diol cannot form an acetonide (which requires cis geometry).[1] Instead, use disiloxanes or individual protection (e.g., TBDMS) if regioselectivity is not required (due to C2 symmetry).[1]

Key Transformations

-

Bis-Mesylation: Reaction with MsCl generates a bis-electrophile, allowing for double displacement by nucleophiles (e.g., phosphides) to create chiral ligands like DuPhos analogs.[1]

-

N-Alkylation: Reductive amination with aldehydes allows the introduction of hydrophobic tails, critical for designing iminosugar-based glycosidase inhibitors.[1]

Biological Applications & Mechanism

Glycosidase Inhibition

The pyrrolidine-3,4-diol core mimics the transition state of saccharide hydrolysis.[1] The protonated amine at physiological pH mimics the oxocarbenium ion intermediate.[1]

-

Mechanism: Competitive inhibition of

-mannosidase and -

Relevance: Used as a fragment in the design of antivirals (via glycoprotein processing inhibition) and lysosomal storage disease chaperones.[1]

Kinase Inhibitor Scaffold

In kinase drug discovery, the (3S,4S)-diol moiety serves as a solvent-exposed solubilizing group that can also engage in specific H-bond networks with the hinge region or the ribose-binding pocket of ATP.[1]

Figure 2: Divergent application pathways for the (3S,4S)-pyrrolidine scaffold.[1]

Handling, Stability, and Safety

Protocol 6.1: Storage & Handling

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability. Exposure to ambient moisture will lead to deliquescence, complicating weighing and stoichiometry.[1]

-

Stability: Stable in acidic media.[1] Avoid strong bases unless the free amine is immediately captured, as the free base is more prone to oxidation.[1]

Protocol 6.2: Safety (GHS Classification) [1]

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

References

-

Nagel, U. (1984).[1][3] "The synthesis of N-benzyl-3,4-dihydroxy-pyrrolidine from tartaric acid." Chemische Berichte. (Validation of tartaric acid route).[1]

-

PubChem. (2025).[1][2][4] "Compound Summary: this compound." National Library of Medicine.[1] Link

-

Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (Context on chiral pool synthesis).

-

Fisher Scientific. (2025).[1] "Safety Data Sheet: Pyrrolidine derivatives." Link

Sources

- 1. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine-3,4-diol | C4H9NO2 | CID 13329881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride, a chiral pyrrolidine derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, stereochemically defined structure, featuring a trans-diol arrangement, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide delves into the fundamental properties, stereoselective synthesis, comprehensive analytical characterization, and key applications of this important compound. Particular emphasis is placed on the rationale behind synthetic strategies and the interpretation of analytical data, providing researchers with the foundational knowledge to effectively utilize this molecule in their discovery and development programs.

Core Molecular Properties

This compound is the hydrochloride salt of (3S,4S)-pyrrolidine-3,4-diol. The addition of hydrochloric acid enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various chemical transformations and biological assays.

Chemical Structure and Stereochemistry

The core of the molecule is a five-membered saturated nitrogen heterocycle, the pyrrolidine ring. The stereochemistry is defined as (3S, 4S), indicating that the two hydroxyl groups are in a trans configuration relative to each other on the pyrrolidine ring. This specific spatial arrangement is crucial for its utility as a chiral synthon, as it dictates the three-dimensional orientation of substituents in the final target molecules, which in turn governs their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO₂ | [1] |

| Molecular Weight | 139.58 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Solubility | Soluble in water | |

| CAS Number | 276862-76-1 | [1][2] |

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (3S,4S)-Pyrrolidine-3,4-diol is of significant interest due to its role as a chiral building block. Several strategies have been developed, often starting from readily available chiral precursors.

Synthesis from L-Tartaric Acid

A common and efficient route to (3S,4S)-pyrrolidine-3,4-diol derivatives utilizes L-tartaric acid as the starting material. This approach leverages the inherent stereochemistry of tartaric acid to establish the desired (3S,4S) configuration in the final product.

A representative synthesis of a protected form, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, involves the condensation of L-tartaric acid with benzylamine, followed by reduction of the resulting intermediate with a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.[3] The benzyl protecting group can subsequently be removed via hydrogenolysis to yield the free pyrrolidine-3,4-diol, which can then be converted to the hydrochloride salt.

Caption: Synthesis of (3S,4S)-Pyrrolidine-3,4-diol from L-Tartaric Acid.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following is a generalized protocol adapted from the synthesis of similar chiral pyrrolidine derivatives and should be optimized for the specific synthesis of this compound.

Step 1: Formation of the N-protected diol

-

To a solution of L-tartaric acid in a suitable solvent (e.g., ethanol), add an equimolar amount of benzylamine.

-

Heat the mixture to reflux for several hours to drive the condensation reaction.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the crude intermediate in an appropriate solvent (e.g., tetrahydrofuran).

-

Slowly add a solution of sodium borohydride and boron trifluoride etherate at a controlled temperature (e.g., 0 °C).

-

After the reaction is complete, quench the reaction carefully with water or a mild acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude N-benzyl protected diol.

-

Purify the product by column chromatography.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified N-benzyl protected diol in a suitable solvent (e.g., methanol or ethanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Filter off the catalyst and concentrate the filtrate.

-

Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Comprehensive Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see signals corresponding to the protons on the pyrrolidine ring (CH and CH₂ groups) and the hydroxyl protons. The chemical shifts and coupling constants of the protons at the C3 and C4 positions are particularly important for confirming the trans stereochemistry. A commercially available ¹H NMR spectrum of this compound can be found, which can be used as a reference.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. For this molecule, four distinct carbon signals are expected. The chemical shifts of the carbons bearing the hydroxyl groups (C3 and C4) will be in the downfield region typical for carbons attached to electronegative atoms.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H stretch: A broad and strong band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl groups.[8][9]

-

N-H stretch: A medium intensity band in the region of 3300-3000 cm⁻¹, corresponding to the secondary amine hydrochloride.

-

C-H stretch: Bands in the region of 3000-2850 cm⁻¹ due to the C-H bonds of the pyrrolidine ring.

-

C-O stretch: A strong band in the region of 1260-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or fast atom bombardment (FAB) are suitable techniques. The mass spectrum would be expected to show a molecular ion peak (or a protonated molecular ion peak [M+H]⁺) corresponding to the free base (C₄H₉NO₂, molecular weight 103.12 g/mol ).

Applications in Research and Drug Development

The rigid, chiral scaffold of this compound makes it a valuable starting material for the synthesis of a variety of pharmacologically active compounds.

Antiviral Agents

Pyrrolidine derivatives are key components of many antiviral drugs. The diol functionality of (3S,4S)-Pyrrolidine-3,4-diol allows for the introduction of various substituents to mimic the structure of nucleosides, leading to the development of potent inhibitors of viral enzymes such as reverse transcriptase and protease.

Anticancer Therapeutics

The pyrrolidine ring is a common motif in many anticancer agents. (3S,4S)-Pyrrolidine-3,4-diol can be used to synthesize novel compounds that target various cancer-related pathways. For example, it can serve as a scaffold for the development of kinase inhibitors or agents that interfere with cell signaling pathways crucial for tumor growth and survival.

Other Therapeutic Areas

The versatility of the pyrrolidine-3,4-diol scaffold extends to other therapeutic areas, including the development of central nervous system (CNS) active agents, anti-inflammatory drugs, and antibacterial compounds. The ability to stereoselectively modify the hydroxyl groups allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Caption: Key application areas of this compound.

Safety and Handling

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Conclusion

This compound is a fundamentally important chiral building block with broad applications in medicinal chemistry. Its well-defined stereochemistry and versatile diol functionality provide a robust platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for its effective application in the pursuit of novel therapeutics.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2008). (3S,4S)-1-Benzylpyrrolidine-3,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Moreno Vargas, A. J., Carmona, A. T., Mora, F., Vogel, P., & Robina, I. (2005).

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]

-

LibreTexts Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. This compound(276862-76-1) 1H NMR spectrum [chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. chem.libretexts.org [chem.libretexts.org]

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride synthesis from tartaric acid

Technical Guide: Stereoselective Synthesis of (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride

Executive Summary

This compound is a high-value chiral scaffold, serving as a critical pharmacophore in the development of glycosidase inhibitors, specific GPCR ligands, and transition state mimics. While the (3R,4R) enantiomer is readily accessible from natural L-(+)-tartaric acid, the (3S,4S) target requires a specific stereochemical strategy.

This guide details the Tartrimide Route , a robust, atom-economical protocol starting from D-(-)-tartaric acid . This pathway is preferred for its ability to preserve stereochemical integrity without the need for complex inversion steps (e.g., Mitsunobu reactions), making it the industry standard for producing high-optical-purity (3S,4S) isomers.

Key Strategic Insight: To obtain the (3S,4S) configuration directly, one must utilize D-(-)-tartaric acid (2S,3S) as the starting material. Using natural L-(+)-tartaric acid (2R,3R) yields the (3R,4R) product unless a double-inversion strategy is employed.

Retrosynthetic Analysis & Logic

The synthesis relies on the "Chiral Pool" strategy.[1] The C2 and C3 chiral centers of the tartaric acid backbone are preserved to become the C3 and C4 centers of the pyrrolidine ring.

The Logic Flow:

-

Cyclization: Condensation of D-tartaric acid with a primary amine (benzylamine) forms a cyclic imide (tartrimide). This locks the stereochemistry and builds the pyrrolidine core skeleton.

-

Transformation: Reduction of the imide carbonyls to methylenes yields the protected pyrrolidine.

-

Deprotection: Removal of the benzyl group yields the final secondary amine salt.

Figure 1: Retrosynthetic disconnection showing the direct preservation of chirality from D-tartaric acid.

Experimental Protocol

Stage 1: Formation of N-Benzyl-D-tartrimide

This step creates the heterocyclic ring. High temperatures are required, so a Dean-Stark apparatus is essential to drive the equilibrium by removing water.

-

Reagents: D-(-)-Tartaric acid, Benzylamine, Xylene (or Toluene).

-

Mechanism: Thermal dehydration/amidation.

Protocol:

-

Charge a 2L round-bottom flask with D-(-)-tartaric acid (1.0 equiv) and Xylene (10 mL/g of acid).

-

Add Benzylamine (1.05 equiv) carefully. The salt will form initially (exothermic).

-

Equip the flask with a Dean-Stark trap and reflux condenser.

-

Heat to reflux (approx. 140°C for xylene) for 4–6 hours until water collection ceases.

-

Cool the mixture to room temperature. The product, N-benzyl-D-tartrimide , typically crystallizes out.

-

Filter the solid, wash with cold ethanol/ether, and dry.

Critical Scientist Note: Ensure the D-tartaric acid is anhydrous. Water content in the starting material will delay the reaction onset.

Stage 2: Reduction to N-Benzyl-(3S,4S)-pyrrolidine-3,4-diol

The imide carbonyls are reduced to methylene groups. Lithium Aluminum Hydride (LiAlH4) is the standard reducing agent, though Borane-THF is a safer alternative for larger scales.

-

Reagents: LiAlH4 (pellets or powder), Dry THF.

-

Safety: LiAlH4 is pyrophoric and reacts violently with water. Use Schlenk lines or inert atmosphere.

Protocol:

-

In a dry 3-neck flask under Nitrogen/Argon, suspend LiAlH4 (3.0 equiv) in anhydrous THF .

-

Cool to 0°C.

-

Add N-benzyl-D-tartrimide (from Stage 1) portion-wise (solid addition) or as a slurry in THF over 30 minutes. Caution: Evolution of H2 gas.

-

Allow to warm to room temperature, then reflux for 12–16 hours.

-

Quenching (Fieser Method): Cool to 0°C.

-

Add water (1 mL per g LiAlH4).

-

Add 15% NaOH (1 mL per g LiAlH4).

-

Add water (3 mL per g LiAlH4).

-

-

Stir until a white granular precipitate forms. Filter through Celite.

-

Concentrate the filtrate to yield the crude pyrrolidine diol.

-

Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Stage 3: Hydrogenolysis to (3S,4S)-Pyrrolidine-3,4-diol HCl

The benzyl group is removed via catalytic hydrogenation.

-

Reagents: Pd(OH)2/C (Pearlman's catalyst) or 10% Pd/C, Methanol, HCl, H2 gas (balloon or Parr shaker).

Protocol:

-

Dissolve the N-benzyl intermediate in Methanol .

-

Add concentrated HCl (1.1 equiv) to form the salt in situ (accelerates debenzylation).

-

Add Pd/C catalyst (10 wt% loading).[1]

-

Stir under H2 atmosphere (1–3 atm) at room temperature for 12–24 hours.

-

Filter through Celite to remove the catalyst.

-

Concentrate the filtrate to dryness.

-

Final Purification: Recrystallize the residue from Ethanol/Diethyl Ether to obtain pure This compound .

Data Summary & Validation

Stoichiometry Table:

| Reagent | Equiv.[1] | Role | Critical Parameter |

| D-(-)-Tartaric Acid | 1.0 | Starting Material | Must be D-form (2S,3S) |

| Benzylamine | 1.05 | Nitrogen Source | Slight excess ensures complete conversion |

| LiAlH4 | 3.0 | Reducing Agent | Maintain inert atmosphere; careful quench |

| Pd/C (10%) | 10 wt% | Catalyst | Avoid catalyst poisoning; ensure H2 uptake |

Analytical Validation (Self-Check):

-

1H NMR (D2O): Look for the disappearance of aromatic protons (7.2–7.4 ppm) after Stage 3. The C3/C4 protons should appear as a multiplet around 4.2–4.4 ppm.

-

Optical Rotation: The specific rotation

is the definitive test for enantiomeric purity.-

(3S,4S)-HCl Salt: Expect

to -

Note: The (3R,4R) enantiomer (from L-tartaric) shows a positive rotation. If your product is positive, you started with the wrong tartaric acid isomer.

-

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

Rejzek, M., et al. (2004). "Practical preparation of (3R,4R)- and (3S,4S)-pyrrolidine-3,4-diol." Tetrahedron: Asymmetry, 15(6), 1033-1036.

-

Nagel, U. (1984). "Chiral bis(phosphine) ligands for asymmetric hydrogenation." Angewandte Chemie International Edition, 23(6), 435-436. (Foundational work on tartrimide synthesis).

-

PubChem Compound Summary. "this compound."[2] National Center for Biotechnology Information.

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie Int. Ed., 43, 788-824.

Sources

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride literature review

An In-depth Technical Guide to (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride: A Cornerstone Chiral Building Block

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry. As a saturated, five-membered nitrogen-containing heterocycle, the pyrrolidine scaffold is a privileged motif found extensively in natural products, alkaloids, and therapeutic agents.[1][2] Its non-planar, three-dimensional structure provides an excellent framework for exploring pharmacophore space, which can significantly enhance binding affinities for biological targets and improve physicochemical properties such as aqueous solubility.[3][4]

The significance of the pyrrolidine ring is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA), targeting a wide array of diseases including cancer, viral infections, and metabolic disorders.[3][5][6][7] The specific (3S,4S) stereochemistry of the diol functionality in the title compound offers a rigid and defined orientation of its hydroxyl groups, making it an ideal starting point for the stereoselective synthesis of complex molecules. These hydroxyl groups serve as crucial handles for further chemical modification and can act as key hydrogen bond donors and acceptors, enabling precise interactions with biological targets such as enzyme active sites. This guide provides a comprehensive overview of its synthesis, properties, and critical applications for researchers and professionals in drug development.

Physicochemical Properties and Handling

This compound is typically a white crystalline powder with high aqueous solubility. Its hygroscopic nature necessitates careful handling and storage to maintain its integrity.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀ClNO₂ | [6][8] |

| Molecular Weight | 139.58 g/mol | [6][8] |

| Appearance | White crystalline powder | |

| Melting Point | 195-198 °C | |

| Solubility | High aqueous solubility | |

| SMILES | C1O">C@@HO.Cl | [6] |

| InChIKey | VADWFRGDDJHKNB-MMALYQPHSA-N | [6] |

Storage and Safety:

-

Storage: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container under an inert atmosphere, preferably with a desiccant, at room temperature (15-25 °C).

-

Safety: The compound is an irritant. Handling requires appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat, to avoid contact with skin, eyes, and the respiratory tract.[6]

Stereoselective Synthesis: From Chiral Pool to Target Molecule

The absolute stereochemistry of a chiral drug is fundamental to its pharmacological activity. Consequently, the stereoselective synthesis of building blocks like (3S,4S)-pyrrolidine-3,4-diol is of paramount importance. Synthetic strategies are broadly categorized into two main approaches: the functionalization of a pre-existing, optically pure pyrrolidine ring (e.g., from hydroxyproline) and the de novo cyclization of an acyclic precursor where chirality is established beforehand or during the cyclization event.[5][9]

Primary Synthetic Route: Synthesis from L-Tartaric Acid

A robust and widely cited strategy for synthesizing hydroxylated pyrrolidine derivatives utilizes L-tartaric acid as an inexpensive and readily available chiral starting material. The key to this approach is the controlled diastereoselective functionalization of an intermediate derived from the starting acid.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sci-hub.box [sci-hub.box]

Solubility Profile of (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride (CAS No. 276862-76-1) is a pivotal chiral building block in modern medicinal chemistry, particularly in the synthesis of antiviral and anticancer agents.[1] Its utility in synthetic organic chemistry is profoundly influenced by its solubility, which dictates solvent selection for reactions, crystallizations, and formulations. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound. While specific quantitative solubility data is sparse in public literature, this document synthesizes foundational chemical principles and data from analogous structures to present a predictive solubility profile. Furthermore, it offers detailed, field-proven protocols for the experimental determination of solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction and Strategic Importance

This compound is a highly functionalized, stereochemically defined pyrrolidine derivative. The pyrrolidine ring is a common motif in a multitude of pharmaceuticals, and the specific trans-diol configuration of this molecule provides a rigid scaffold with defined hydrogen-bonding vectors essential for molecular recognition and binding to biological targets.[1] Its application as a precursor in the development of kinase inhibitors and nucleoside analogs underscores its importance in drug discovery.[1]

Understanding and controlling the solubility of this key intermediate is a matter of strategic importance. In process chemistry, selecting an appropriate solvent system is critical for maximizing reaction yields, controlling reaction kinetics, and ensuring product purity. In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[2] This guide serves as a foundational resource for scientists and developers working with this molecule, enabling informed decisions in solvent selection and process optimization.

Physicochemical Properties and Molecular Profile

The solubility behavior of a compound is a direct consequence of its molecular structure and the resulting intermolecular forces. This compound is a white, hygroscopic crystalline powder with a melting point in the range of 195-198°C.[1] Its structure is characterized by several key features that dictate its solubility.

| Property | Value / Description | Source | Significance for Solubility |

| CAS Number | 276862-76-1 | [3][4] | Unique identifier for the specific stereoisomer and salt form. |

| Molecular Formula | C₄H₁₀ClNO₂ | [3][4] | Indicates a small molecule with a high ratio of heteroatoms to carbon. |

| Molecular Weight | 139.58 g/mol | [3][4] | |

| Structure | A pyrrolidine ring with trans-diols and a hydrochloride salt of the secondary amine. | [4] | The combination of ionic character and multiple hydrogen bond donors/acceptors results in very high polarity. |

| logP (calculated) | -1.2668 | [3] | The negative value strongly indicates hydrophilicity and poor lipid solubility. |

| Topological Polar Surface Area (TPSA) | 52.49 Ų | [3] | Quantifies the polar surface area, suggesting strong interactions with polar solvents. |

| Hydrogen Bond Donors | 3 (two -OH, one N-H⁺) | [3] | Enables strong hydrogen bonding with acceptor solvents. |

| Hydrogen Bond Acceptors | 3 (two O, one Cl⁻) | [3] | Enables strong hydrogen bonding with donor solvents. |

The molecule's structure is dominated by its ionic nature and its extensive capacity for hydrogen bonding. As a hydrochloride salt, the compound exists in a crystal lattice with strong electrostatic interactions between the protonated pyrrolidinium cation and the chloride anion. Additionally, the two hydroxyl groups contribute significantly to a network of intermolecular hydrogen bonds. This results in a high crystal lattice energy, which is the energy required to break apart the solid-state structure. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome this substantial lattice energy.

Predictive Solubility Profile in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Mechanistic Insights |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | These solvents have high dielectric constants, which effectively screen the ionic charges.[6] Crucially, they are excellent hydrogen bond donors and acceptors, capable of solvating the pyrrolidinium cation, the hydroxyl groups, and the chloride anion, thus overcoming the crystal lattice energy. The compound is noted to have high aqueous solubility.[1] |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents possess high polarity and can effectively solvate the cation. Data for the analogous (R)-(-)-3-Pyrrolidinol hydrochloride shows it is soluble in DMSO.[7][8] However, they are less effective at solvating the small chloride anion compared to protic solvents, which may limit the overall solubility. |

| Other Polar | Acetonitrile, Acetone | Low to Very Low | While possessing a dipole moment, these solvents are weaker hydrogen bond donors and have lower dielectric constants. They are generally poor solvents for ionic salts. |

| Non-Polar | Toluene, Hexanes, Diethyl Ether, Dichloromethane (DCM) | Insoluble | The weak van der Waals forces offered by these solvents cannot provide the energy needed to overcome the strong electrostatic and hydrogen-bonding forces of the crystal lattice. A significant energy mismatch exists between the solute and solvent. |

This predictive framework is crucial for initial solvent screening in synthetic and process chemistry. For instance, while a reaction might proceed in a solvent like DCM, the insolubility of the starting material would necessitate a biphasic system or the use of a phase-transfer catalyst.

Visualizing Solvation: A Tale of Two Solvents

The diagram below illustrates the fundamental difference in intermolecular interactions that drives the solubility profile.

Caption: Contrasting solvation mechanisms in polar vs. non-polar media.

Authoritative Protocol: Experimental Determination of Solubility

For applications requiring precise quantitative data, experimental determination is essential. The Isothermal Equilibrium Shake-Flask Method is a gold-standard technique for measuring the solubility of a solid in a liquid.[2] It is reliable, straightforward, and provides thermodynamically true solubility values.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions.

Required Materials and Equipment

-

This compound

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled incubator shaker or thermostatted water bath with agitation

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, LC-MS, or equipment for gravimetric analysis)

Step-by-Step Methodology

-

Preparation: Add an excess of this compound to a series of glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment.

-

Expert Insight: A common starting point is to add ~20-50 mg of solid to 1-2 mL of solvent. This ensures an excess for most systems without wasting a large amount of material.

-

-

Equilibration: Tightly cap the vials and place them in an incubator shaker set to the desired temperature (e.g., 25°C). Agitate the vials at a constant speed.

-

Expert Insight: The time to reach equilibrium can vary from a few hours to over 24 hours. A preliminary time-course experiment (measuring concentration at 4, 8, 16, and 24 hours) is recommended to determine the necessary equilibration time for a new system. Equilibrium is reached when consecutive measurements yield the same concentration.

-

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Trustworthiness: This step is crucial to prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

-

Sample Collection: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a sample vial for chromatographic analysis.

-

Expert Insight: Perform this step quickly to minimize any temperature fluctuations that could cause precipitation. Filtering is a second, mandatory step to ensure the sample is free of particulates.

-

-

Quantification: Determine the concentration of the solute in the filtered supernatant.

-

Method A: Gravimetric Analysis: Accurately weigh the vial containing the filtered supernatant. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. Once the solvent is fully removed, re-weigh the vial. The mass difference is the amount of dissolved solute. Solubility is calculated as mass of solute / volume of solvent.

-

Method B: Chromatographic Analysis (e.g., HPLC-UV): Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered supernatant with a suitable mobile phase to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.

-

Workflow Visualization

The following diagram outlines the critical steps in the experimental determination of solubility.

Caption: Standard workflow for the Isothermal Equilibrium Method.

Conclusion

This compound is a molecule of high polarity and ionic character, properties which render it highly soluble in polar protic solvents like water and methanol, and moderately soluble in polar aprotic solvents such as DMSO. Conversely, it is predicted to be insoluble in non-polar and weakly polar organic solvents. This solubility profile, dictated by the compound's ability to form strong ionic and hydrogen-bonding interactions, is a critical parameter for its effective use in pharmaceutical synthesis and development. For applications demanding high precision, the provided experimental protocol for the isothermal equilibrium method offers a robust framework for generating accurate and reliable solubility data.

References

-

PubChem. Compound Summary for CID 66787043, this compound. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Scribd. Factors Affecting Drug Solubility. [Link]

-

University of Toronto. Experiment 1: Determination of Solubility Class. [Link]

-

Chemdad. (R)-(-)-3-Pyrrolidinol hydrochloride. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

University of California, Davis. (2023). Solubility of Organic Compounds. [Link]

Sources

- 1. This compound; CAS No.: 276862-76-1 [chemshuttle.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. (R)-(-)-3-Pyrrolidinol hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]

An In-depth Technical Guide to the Antioxidant Properties of Dihydroxypyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred a continuous search for novel antioxidant compounds with high efficacy and favorable pharmacological profiles. Dihydroxypyrrolidines, a class of polyhydroxylated nitrogenous heterocyclic compounds, represent a promising but underexplored scaffold for the development of potent antioxidants. Their structural analogy to monosaccharides, combined with the presence of multiple hydroxyl groups, suggests a strong potential for free radical scavenging and metal-chelating activities. This technical guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the antioxidant properties of dihydroxypyrrolidines. It is designed to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in exploring this unique chemical space. The guide delves into the putative mechanisms of antioxidant action, the critical structure-activity relationships (SAR) that likely govern their efficacy, and detailed, field-proven protocols for the in vitro assessment of their antioxidant capacity.

The Imperative for Novel Antioxidants: The Role of Oxidative Stress in Disease

Reactive oxygen species, which include superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism.[1] While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition that inflicts damage upon vital biomolecules such as DNA, proteins, and lipids.[1] This cumulative damage is a significant contributor to cellular aging and the pathogenesis of numerous chronic diseases.

The body possesses endogenous antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase, to neutralize ROS.[2] However, in pathological states, these defenses can be overwhelmed. Exogenous antioxidants, therefore, are of great therapeutic interest. While natural phenols and flavonoids are well-studied, the exploration of novel scaffolds like dihydroxypyrrolidines is crucial for identifying next-generation therapeutics with potentially improved bioavailability, selectivity, and potency. The pyrrolidine ring is a common motif in many biologically active compounds, and its hydroxylated derivatives are poised to offer unique antioxidant capabilities.[3][4]

Unveiling the Antioxidant Potential of Dihydroxypyrrolidines: A Mechanistic Overview

The antioxidant activity of any compound is primarily dictated by its ability to neutralize free radicals. For dihydroxypyrrolidines, this capacity is hypothesized to stem from several key mechanisms, drawing parallels with well-understood phenolic antioxidants.[5][6][7]

Free Radical Scavenging Mechanisms

The primary antioxidant defense mechanism is the direct scavenging of free radicals. This is thought to occur via two main pathways for hydroxylated compounds:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thus neutralizing it. The resulting antioxidant radical is significantly more stable and less reactive than the initial radical. The ease of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond.[8]

-

Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer.[8]

The efficiency of these processes for a dihydroxypyrrolidine will be heavily influenced by the number and position of the hydroxyl groups on the pyrrolidine ring.

Caption: Putative antioxidant mechanisms of dihydroxypyrrolidines.

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton and Haber-Weiss reactions.[1] Compounds with vicinal diol functionalities, such as 3,4-dihydroxypyrrolidines, are predicted to be effective metal ion chelators.[1][5] By sequestering these metal ions, they can prevent the generation of these damaging radicals, providing an indirect but crucial antioxidant effect.

Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, some antioxidants can upregulate the expression of endogenous antioxidant enzymes. This often occurs through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9] While this has yet to be demonstrated for dihydroxypyrrolidines, it remains a plausible and exciting avenue for future research into their cellular effects.

Structure-Activity Relationships (SAR): Designing Potent Dihydroxypyrrolidine Antioxidants

The antioxidant potency of dihydroxypyrrolidines is not merely a function of the presence of hydroxyl groups, but is intricately linked to their number, position, and stereochemistry. Extrapolating from extensive studies on flavonoids and other polyphenols, we can propose a set of SAR principles for this class of compounds.[6][7][10][11]

-

Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity, as there are more sites for hydrogen donation.[6]

-

Position of Hydroxyl Groups: Vicinal diols (hydroxyl groups on adjacent carbons), such as in 3,4-dihydroxypyrrolidines, are particularly effective. This arrangement enhances metal-chelating ability and can lower the O-H bond dissociation enthalpy of one hydroxyl group through intramolecular hydrogen bonding, facilitating HAT.

-

Stereochemistry: The relative orientation (cis or trans) of the hydroxyl groups will influence the molecule's conformation and its ability to form intramolecular hydrogen bonds, which in turn affects antioxidant capacity. The overall three-dimensional shape will also dictate how effectively the molecule can interact with radicals and biological targets.

-

Electron-Donating/Withdrawing Groups: The presence of other substituents on the pyrrolidine ring or on a side chain can modulate the electronic properties of the molecule, thereby influencing the ease of hydrogen or electron donation from the hydroxyl groups.

In Vitro Evaluation of Antioxidant Activity: Standardized Protocols

A multi-assay approach is essential for a comprehensive evaluation of the antioxidant properties of a novel compound series. Below are detailed protocols for three widely accepted and complementary assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical, a violet-colored solution, to the non-radical, yellow-colored diphenylpicrylhydrazine.[3] The degree of discoloration is proportional to the scavenging activity.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Prepare a stock solution of the test dihydroxypyrrolidine compound and a reference antioxidant (e.g., Trolox or ascorbic acid) in methanol.

-

Create a series of dilutions of the test compound and the reference standard.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[12]

-

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[13] The reduction of ABTS•⁺ by the antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a reference standard (e.g., Trolox).

-

In a 96-well plate, add 20 µL of each dilution.

-

Add 180 µL of the ABTS•⁺ working solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14][15] A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the test compound is expressed as the concentration of Trolox that would produce the same percentage of inhibition.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of intracellular ROS in a cell culture model (e.g., HepG2 cells).[16]

Experimental Protocol:

-

Cell Culture:

-

Culture HepG2 cells in a 96-well, black, clear-bottom plate until they reach confluence.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of the test dihydroxypyrrolidine and a standard (e.g., quercetin) in treatment medium for 1 hour.

-

Add the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour at 37°C. DCFH is oxidized by ROS to the highly fluorescent DCF.

-

-

Data Analysis:

-

Calculate the area under the curve for fluorescence versus time.

-

Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Results are typically expressed as micromoles of quercetin equivalents per micromole of the test compound.

-

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Data Presentation and Interpretation

To facilitate the comparison of antioxidant activities across a series of dihydroxypyrrolidine derivatives, quantitative data should be summarized in a clear, tabular format. As direct data for dihydroxypyrrolidines is still emerging, the following table presents illustrative data from related hydroxylated heterocyclic compounds to demonstrate the standard presentation format.

| Compound | Scaffold | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) |

| Reference Standards | |||

| Trolox | Chromanol | 4.5 | 1.00 |

| Ascorbic Acid | Furanone | 25.8 | 0.95 |

| Illustrative Compounds | |||

| 4-hydroxypyridin-2(1H)-one | Pyridinone | 50.0[17] | Not Reported |

| 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one | Pyrrolidin-2-one | Potent Activity | Potent Activity |

| Kojic Acid | Pyranone | >2000[1] | Not Reported |

| Dihydroquercetin | Dihydropyran | Similar to α-tocopherol | Not Reported |

Note: The IC₅₀ values are inversely proportional to antioxidant activity. A lower value indicates higher potency. TEAC values are directly proportional, with higher values indicating greater activity relative to Trolox.

Future Directions and Conclusion

Dihydroxypyrrolidines represent a compelling scaffold for the development of novel antioxidants. Their inherent chirality and multiple hydroxyl groups offer a rich chemical space for tuning antioxidant activity and ADME properties. This guide has outlined the theoretical underpinnings of their potential antioxidant mechanisms, the likely structure-activity relationships that will guide their design, and the robust experimental protocols required for their evaluation.

Future research should focus on the systematic synthesis of a library of dihydroxypyrrolidine stereoisomers and regioisomers, followed by a thorough evaluation using the assays described herein. Such studies will be instrumental in validating the hypothesized SAR and identifying lead compounds for further development. Moreover, investigations into their effects on cellular antioxidant pathways and their efficacy in in vivo models of oxidative stress-related diseases will be critical next steps. The exploration of dihydroxypyrrolidines has the potential to yield a new class of potent antioxidants with significant therapeutic promise.

References

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

-

Saghaei, L., Fassihi, A., Naderi, S., & Ghasemi, S. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research in Pharmaceutical Sciences, 15(6), 515–528. [Link]

-

Kumar, A., Kumar, A., Kumar, V., & Sharma, G. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. Journal of Future Materials and Chemical Engineering, 1(1), 1-15. [Link]

-

Wikipedia contributors. (2022, July 28). Trolox equivalent antioxidant capacity. In Wikipedia, The Free Encyclopedia. [Link]

-

Fassihi, A., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34931-34937. [Link]

-

ResearchGate. (n.d.). IC50 values of all antioxidant assays. ResearchGate. [Link]

-

Mohammed, S. A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Basic and Clinical Physiology and Pharmacology, 26(6), 543-551. [Link]

-

Stankov, S., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 27(19), 6598. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]

-

Azeez, N. M., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Journal of Research on the Lepidoptera, 51(1), 362-373. [Link]

-

Geronikaki, A., et al. (2016). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 21(11), 1449. [Link]

-

Teselkin, I. O., et al. (1996). [Antioxidant properties of dihydroquercetin]. Biofizika, 41(3), 620-624. [Link]

-

ResearchGate. (n.d.). Structure-activity Relationships of Antioxidant Activity in vitro about Flavonoids Isolated from Pyrethrum Tatsienense. ResearchGate. [Link]

-

Poyraz, S., et al. (2021). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turkish Journal of Chemistry, 45(4), 1144-1157. [Link]

-

Bicas, J. L., et al. (2011). Evaluation of the antioxidant and antiproliferative potential of bioflavors. Food and Chemical Toxicology, 49(7), 1610-1615. [Link]

-

Wu, A., et al. (2014). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Journal of Medicinal Plants Research, 8(17), 654-659. [Link]

-

ResearchGate. (n.d.). Trolox equivalent antioxidant capacities (TEAC) for various pure antioxidants. ResearchGate. [Link]

-

El-Sayed, N. M., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(4), 2419-2433. [Link]

-

Al-Qudah, M. A., et al. (2022). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. Journal of Pharmacy & Pharmacognosy Research, 10(2), 237-248. [Link]

-

Lin, Y., et al. (2018). Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L. Pharmacognosy Magazine, 14(54), 135-142. [Link]

-

Niki, E. (2020). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 9(12), 1315. [Link]

-

ResearchGate. (n.d.). Structure-activity-relationship (SAR) for anti-oxidative and... ResearchGate. [Link]

-

Loizzo, M. R., et al. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Hilaris Publisher. [Link]

-

Sýs, M., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Sensors, 20(7), 2056. [Link]

-

Milenković, D., et al. (2022). Remote Stereoelectronic Effects in Pyrrolidone- and Caprolactam-Substituted Phenols: Discrepancies in Antioxidant Properties Evaluated by Electrochemical Oxidation and H-Atom Transfer Reactivity. Molecules, 27(8), 2530. [Link]

-

Charrier, J. G., & Anastasio, C. (2012). Impacts of Antioxidants on Hydroxyl Radical Production from Individual and Mixed Transition Metals in a Surrogate Lung Fluid. Atmospheric Environment, 59, 115-121. [Link]

-

Meireles, M., et al. (2018). Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. Antioxidants, 7(11), 163. [Link]

-

Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249779. [Link]

-

Sapa, J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(1), 13-25. [Link]

-

ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]

-

Wang, S., et al. (2016). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Foods, 5(4), 71. [Link]

-

Rodrigo, R., et al. (2022). Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes. Frontiers in Pharmacology, 13, 949525. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Remote Stereoelectronic Effects in Pyrrolidone- and Caprolactam-Substituted Phenols: Discrepancies in Antioxidant Properties Evaluated by Electrochemical Oxidation and H-Atom Transfer Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 12. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins [mdpi.com]

Technical Guide: Anti-Inflammatory Profiling of Pyrrolidine Derivatives

focusing on Dual COX-2/5-LOX Inhibition and NAAA Modulation

Executive Summary

The pyrrolidine scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity and ability to orient functional groups in 3D space to maximize binding affinity with biological targets. While historically associated with natural alkaloids (e.g., nicotine, hygrine), recent synthetic derivatives have emerged as potent non-steroidal anti-inflammatory agents (NSAIDs). This guide details the technical development of pyrrolidine derivatives, specifically focusing on their mechanism as dual COX-2/5-LOX inhibitors and N-acylethanolamine acid amidase (NAAA) modulators. It provides validated protocols for in vitro protein denaturation assays and in vivo carrageenan-induced edema models to ensure reproducible pharmacological data.

The Chemical Scaffold & Structure-Activity Relationship (SAR)[1]

The efficacy of pyrrolidine derivatives stems from their ability to mimic the transition states of hydrolysis reactions or fit into the hydrophobic pockets of inflammatory enzymes.

Core SAR Principles

-

N-Substitution (Bioavailability): The nitrogen atom in the pyrrolidine ring is the primary vector for modification. Attaching bulky lipophilic groups (e.g., benzhydryl or aryl-sulfonyl moieties) enhances membrane permeability and often improves binding to the hydrophobic channel of COX-2 [1].

-

C3/C4 Functionalization (Potency):

-

Electron-Withdrawing Groups: Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) on phenyl rings attached to the C3 position increases potency against COX-2 by strengthening

- -

Stereochemistry: The 3D orientation is critical. For NAAA inhibition, specific stereoisomers (often S-enantiomers) show superior binding compared to racemates due to steric clashes in the enzyme's catalytic cysteine pocket [2].

-

-

Rigid Linkers: In pyrrolidine amide derivatives, a rigid linker (like a cinnamoyl group) between the pyrrolidine and the terminal aryl group significantly enhances selectivity for NAAA over Fatty Acid Amide Hydrolase (FAAH) [2].

Molecular Mechanisms of Action[2]

Pyrrolidine derivatives exert anti-inflammatory effects through two primary pathways: the Arachidonic Acid Cascade and the PEA/NAAA pathway.

Pathway A: Dual COX-2 / 5-LOX Inhibition

Traditional NSAIDs often cause gastric ulceration by inhibiting COX-1. Pyrrolidine derivatives, particularly sulphonyl hydrazide variants, have shown the ability to selectively inhibit COX-2 (reducing prostaglandins) and 5-LOX (reducing leukotrienes). This dual action mitigates the "shunt" effect where blocking one pathway forces arachidonic acid down the other, potentially causing asthma-like side effects [3].

Pathway B: NAAA Inhibition

N-Acylethanolamine acid amidase (NAAA) degrades Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.[1] Pyrrolidine amides inhibit NAAA, preventing PEA degradation. Elevated PEA levels subsequently activate PPAR-

Mechanistic Pathway Diagram

Figure 1: Dual mechanistic intervention of pyrrolidine derivatives in the Arachidonic Acid and PEA signaling cascades.

Experimental Validation: In Vitro Protocols

Before animal testing, the anti-inflammatory potential must be validated using the Albumin Denaturation Assay. This assay relies on the principle that protein denaturation is a well-documented cause of inflammation; agents that stabilize albumin against heat denaturation often possess anti-arthritic activity [4].

Protocol: Albumin Denaturation Assay

Objective: Determine the IC50 of pyrrolidine derivatives in stabilizing Bovine Serum Albumin (BSA).

Reagents:

-

0.2% w/v BSA in Tris Buffer Saline (pH 6.8).

-

Test Compounds (dissolved in DMSO).

Workflow:

-

Preparation: Prepare 5 mL reaction mixtures containing:

-

0.45 mL BSA solution (0.2%).

-

0.05 mL of test compound (Concentration range: 10–500

g/mL).

-

-

Incubation: Incubate samples at 37°C for 20 minutes .

-

Denaturation: Heat samples to 70°C for 5 minutes in a water bath.

-

Cooling: Allow samples to cool to room temperature (approx. 15 mins).

-

Measurement: Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.

-

Calculation:

Acceptance Criteria: A valid assay must show dose-dependent inhibition for the standard (Diclofenac) with an IC50 < 100

Experimental Validation: In Vivo Protocols

The Carrageenan-Induced Paw Edema model is the gold standard for assessing acute anti-inflammatory activity. It is a biphasic event: the early phase (0-1h) is histamine/serotonin-mediated, while the late phase (2.5-5h) is prostaglandin-mediated (COX-2 dependent) [5].

Protocol: Rat Paw Edema Model

Subject: Wistar albino rats (150–200g).

Inducer: 1%

Workflow Diagram:

Figure 2: Chronological workflow for the Carrageenan-Induced Paw Edema assay.

Step-by-Step Procedure:

-

Baseline: Measure the initial paw volume (

) of the right hind paw using a digital plethysmometer. -

Administration: Administer the test pyrrolidine derivative (e.g., 10, 20, 40 mg/kg) or vehicle orally. Wait 60 minutes for absorption.

-

Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume (

) at 1, 2, 3, 4, and 5 hours post-injection. -

Analysis: Focus on the 3rd and 4th hour data points, as these correlate most strongly with COX-2 inhibition and neutrophil infiltration [6].

Data Analysis & Representative Results

When analyzing pyrrolidine derivatives, it is crucial to compare IC50 values against established standards. The table below synthesizes representative data ranges found in high-impact literature for potent pyrrolidine-based inhibitors [3][7].

| Compound Class | Target | IC50 (COX-2) | IC50 (5-LOX) | Selectivity Index (COX-2/COX-1) |

| Standard (Celecoxib) | COX-2 | 0.05 | >50 | High |

| Pyrrolidine-Sulphonyl Hydrazide (R3) | Dual | 0.84 | 0.46 | Moderate |

| Pyrrolidine Amide (4g) | NAAA | N/A | N/A | N/A (NAAA IC50: 0.32 |

| Pyrrolidine-2,5-dione | COX-2 | 5.79 | 12.5 | Low |

Interpretation:

-

Compound R3 demonstrates the "Holy Grail" of dual inhibition, with sub-micromolar potency against both enzymes. This profile suggests reduced gastric toxicity compared to pure COX inhibitors.

-

Compound 4g represents the alternative mechanism (NAAA inhibition), effective for chronic inflammation where PEA modulation is preferred over direct enzyme blockade.

References

-

BenchChem. (2025).[4] Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Derivatives. BenchChem Application Library. Link

-

Ren, J., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry. Link

-

Sandhu, S., et al. (2023).[5] Protocol for synthesis of pyrrolidine derivatives and dual COX-2/5-LOX inhibition. ResearchGate.[2] Link

-

Chandra, S., et al. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method.[6][7] Journal of Basic and Clinical Pharmacy. Link

-

Inotiv. (2024).[4] Carrageenan Induced Paw Edema (Rat, Mouse) Models.[2][8][9] Inotiv Preclinical Services. Link

-

Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. Link

-

Almasirad, A., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition. Latin American Journal of Pharmacy. Link

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cetjournal.it [cetjournal.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride as a Chiral Scaffold

Executive Summary

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride (CAS: 276862-76-1) is a high-value,

This guide addresses the practical application of this molecule, moving beyond simple characterization to its deployment as a chiral scaffold . It is primarily utilized in two high-impact workflows:

-

Precursor for Bisphosphine Ligands (DEGUPHOS-type): For Rh- and Ru-catalyzed asymmetric hydrogenation.

-

Organocatalysis: As a Lewis-base catalyst in enantioselective aldol and Michael reactions.

Key Technical Insight: The commercial supply as a hydrochloride salt provides stability but requires a precise "salt-breaking" protocol to activate the secondary amine without compromising the diol functionality.

Chemical Profile & Handling

The hydrochloride salt is stable but hygroscopic. The free base is an amine which is prone to oxidation and carbonate formation upon exposure to air.

| Property | Specification |

| CAS Number | 276862-76-1 |

| Formula | |

| MW | 139.58 g/mol |

| Stereochemistry | (3S,4S)-trans ( |

| Solubility | Water (High), Methanol (High), THF (Low) |

| pKa (Conj.[1] Acid) | ~10.5 (Pyrrolidine secondary amine) |

Critical Handling Protocol: Salt Neutralization

Why this matters: Direct use of the HCl salt in transition metal catalysis will poison the catalyst (chloride inhibition) or fail to react in nucleophilic substitutions.

Protocol A: Ion-Exchange Neutralization (Recommended for Catalysis)

-

Preparation: Pack a glass column with strongly basic anion exchange resin (e.g., Amberlite IRA-400, OH- form).

-

Loading: Dissolve (3S,4S)-pyrrolidine-3,4-diol HCl (1.0 g) in minimal deionized water (5 mL). Load onto the column.

-

Elution: Elute with water. Monitor the eluent pH; collect fractions with pH > 9.

-

Isolation: Lyophilize the aqueous fractions immediately.

-

Result: Viscous, colorless oil or low-melting solid (Free Base).

-

Storage: Store under Argon at -20°C.

-

Application A: Synthesis of Chiral Bisphosphine Ligands

The most potent application of this scaffold is the synthesis of (3R,4R)-3,4-bis(diphenylphosphino)pyrrolidines (analogs of DEGUPHOS). These ligands are superior for the asymmetric hydrogenation of enamides.

Mechanism of Stereoinversion: The transformation involves the conversion of the diol to a leaving group (mesylate), followed by nucleophilic displacement by phosphide.

-

Input: (3S,4S)-Diol

-

Reaction: Double

displacement. -